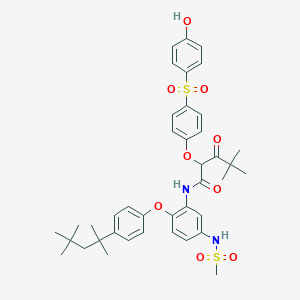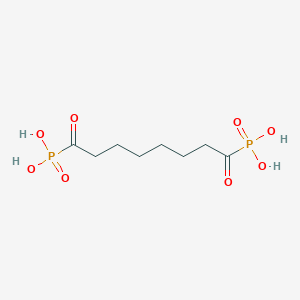
5-Amino-4-hydroxyquinazoline
Descripción general
Descripción
5-Amino-4-hydroxyquinazoline is a compound with the molecular formula C8H7N3O . It is also known by other names such as 5-Aminoquinazolin-4 (3H)-one, 5-amino-3H-quinazolin-4-one, and 5-Aminoquinazolin-4 (1H)-one .
Synthesis Analysis
A recent study has reported the use of a new magnetic nano-catalyst system based on graphene oxide for the synthesis of quinazoline derivatives . This efficient catalyst was used in a three-component one-pot synthesis of quinazoline derivatives, yielding products with high efficiency in short time and solvent-free conditions .
Molecular Structure Analysis
The molecular structure of 5-Amino-4-hydroxyquinazoline includes a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The compound has a molecular weight of 161.16 g/mol .
Physical And Chemical Properties Analysis
5-Amino-4-hydroxyquinazoline has several computed properties, including a molecular weight of 161.16 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . It also has a topological polar surface area of 67.5 Ų and a heavy atom count of 12 .
Aplicaciones Científicas De Investigación
Therapeutic Agents in Cancer Treatment
Quinazoline derivatives, including 5-Amino-4-hydroxyquinazoline, have shown potential as therapeutic agents in cancer treatment . They are particularly promising in bladder cancer treatment, where targeted therapy directed at specific molecular pathways is a key focus . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .
Structure-Activity Elucidation
Research involving structure-activity elucidation has shown that compounds with electron-donating substituents were generally more potent than those possessing electron-withdrawing attributes . This finding is significant in the development of new drugs and therapies.
Synthesis of Quinazoline Derivatives
5-Amino-4-hydroxyquinazoline can be used in the synthesis of various quinazoline derivatives . These derivatives have wide applications in the field of organic synthesis and medicinal chemistry due to their wide range of biological and pharmacological properties .
Transition Metal-Catalyzed Synthesis
Quinazolines, including 5-Amino-4-hydroxyquinazoline, can be synthesized using transition metal-catalyzed reactions . This method has potential applications in the area of medicinal chemistry and material sciences .
Nitrogen-Containing Heterocyclic Framework
The development of novel and improved synthetic methods for the synthesis and functionalization of a nitrogen-containing heterocyclic framework has always been a hot topic of research in synthetic organic chemistry . Quinazolines, including 5-Amino-4-hydroxyquinazoline, have attracted much attention from synthetic and medicinal chemists due to their ubiquity among various natural products, pharmaceuticals, functional organic materials, and agrochemicals .
Drug Discovery and Optimization
Quinazoline and quinazolinone derivatives, including 5-Amino-4-hydroxyquinazoline, have received significant attention due to their widely and distinct biopharmaceutical activities . They play a significant role in drug discovery and optimization, which is one of the most significant targets in medicinal chemistry .
Direcciones Futuras
Quinazoline derivatives, including 5-Amino-4-hydroxyquinazoline, are a focus of ongoing research due to their diverse biological activities . Future research directions may include the development of novel quinazoline derivatives with improved potency and the exploration of their potential roles in various pharmacological activities .
Propiedades
IUPAC Name |
5-amino-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZBESXYEGZKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CNC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376375 | |
| Record name | 5-AMINO-4-HYDROXYQUINAZOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4-hydroxyquinazoline | |
CAS RN |
135106-40-0 | |
| Record name | 5-AMINO-4-HYDROXYQUINAZOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI)](/img/structure/B160910.png)


![Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B160917.png)
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate](/img/structure/B160919.png)



![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B160928.png)